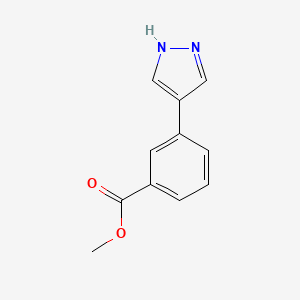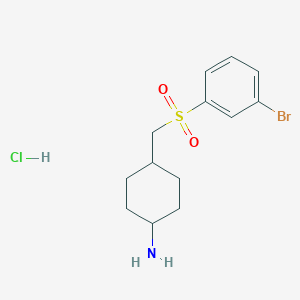methylamine CAS No. 1565917-54-5](/img/structure/B1411937.png)
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine
Descripción general
Descripción
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine](5-BPMEA) is an organic compound that is widely used in scientific research. It is a compound that is used to synthesize a variety of compounds for a range of applications. 5-BPMEA is a versatile compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and neuroscience.
Aplicaciones Científicas De Investigación
1. Role in Metabolic Pathways and Plant Growth
(5-Bromopyridin-2-yl)methylmethylamine is involved in essential metabolic pathways. For instance, S-adenosylmethionine (SAM), a compound related to this chemical, is crucial in methionine salvage pathways, impacting sulfur, ethylene, and polyamine biosynthesis in plants. These pathways are vital for plant growth, development, and response to environmental stress. The compound's function in the methionine salvage cycle is linked to the metabolism of 5'-methylthioadenosine (MTA), which interconnects different metabolic pathways essential for plant health and development (Sauter et al., 2013).
2. Application in Neurological and Memory Studies
Research indicates potential neuroprotective and memory-enhancing properties. One study explored the effects of related compounds on memory reconstruction dysfunction in mice, suggesting possible applications in addressing neurological conditions or enhancing cognitive functions (Zhang Hong-ying, 2012).
3. Ethylene Inhibition in Postharvest Management
In the postharvest management of fruits and vegetables, ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), are critical. These inhibitors are used to delay ripening and senescence, extending the shelf life and maintaining the quality of produce. The research on 1-MCP provides insights into how similar compounds could be used to understand and manipulate ethylene's role in plant physiology (Watkins, 2006).
4. Influence on Intestinal Microbiota and Metabolism
The compound's analogs have been used to study their impact on the intestinal microbiota and metabolism. For instance, bromochloromethane (BCM), similar in structure, affects microbial fermentation products in the gut, indicating that (5-Bromopyridin-2-yl)methylmethylamine could also influence gut microbiota and metabolic profiles (Yang et al., 2015).
Propiedades
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(2)7-9-5-4-8(10)6-11-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARMGWHXTYKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)




![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)





![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)